![molecular formula C7H7NO4 B6247054 2-methyl-4-nitrobenzene-1,3-diol CAS No. 65938-75-2](/img/new.no-structure.jpg)
2-methyl-4-nitrobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 2-position, along with two hydroxyl groups (-OH) at the 1- and 3-positions. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: 2-Methyl-4-nitrobenzene-1,3-diol can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-4-aminobenzene-1,3-diol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Amines: Resulting from reduction of the nitro group.
Halogenated Compounds: Resulting from electrophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₇H₇N₁O₄
Molecular Weight: 169.14 g/mol
Structure: The compound features a methyl group and a nitro group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions.
Synthesis Applications
2-Methyl-4-nitrobenzene-1,3-diol is primarily utilized as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the production of dyes, pharmaceuticals, and agrochemicals. The compound's ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Table 1: Synthesis Applications
Application Type | Description |
---|---|
Dye Manufacturing | Used in the production of azo dyes due to its reactive functional groups. |
Pharmaceuticals | Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs). |
Agrochemicals | Utilized in the development of herbicides and pesticides. |
Case Study 1: Synthesis of Azo Dyes
A study demonstrated that this compound can be converted into azo dyes through diazotization followed by coupling reactions. These dyes exhibit vibrant colors and are used extensively in textiles.
Case Study 2: Pharmaceutical Intermediates
Research indicates that this compound can be employed in the synthesis of anti-inflammatory drugs. Its derivatives have shown promising results in preclinical trials for reducing inflammation markers.
Recent studies have also explored the biological activity of this compound and its derivatives. Preliminary findings suggest potential antioxidant properties, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases.
Mechanism of Action
The mechanism by which 2-methyl-4-nitrobenzene-1,3-diol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
4-Nitrobenzene-1,3-diol
2-Methyl-4-nitrophenol
3-Nitrobenzene-1,2-diol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-Methyl-4-nitrobenzene-1,3-diol, also known as 2-methyl-4-nitrocatechol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₇N₁O₄
- CAS Number : 291612
- Molecular Weight : 169.14 g/mol
- Structure : The compound features a nitro group and hydroxyl groups that contribute to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of nitrophenols can enhance the effectiveness of certain antibiotics by acting synergistically. The compound demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It was shown to scavenge free radicals effectively, indicating its potential use in preventing oxidative stress-related diseases. The compound's ability to donate electrons and neutralize reactive oxygen species (ROS) contributes to its protective effects on cellular components .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound against cancer cell lines. Results showed that it can induce apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species Modulation : By modulating ROS levels, it can influence cell signaling pathways related to growth and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Study 1: Antimicrobial Efficacy
A study published in Nature examined the synergistic effects of this compound with conventional antibiotics. The results indicated a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth when combined with other agents like Amphotericin B .
Study 2: Antioxidant Potential
Another research effort focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found to exhibit strong radical scavenging activity comparable to established antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Properties
CAS No. |
65938-75-2 |
---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-methyl-4-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,9-10H,1H3 |
InChI Key |
XUJPAYGWMCNRTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.